molecular formula C14H30O4S.C6H15NO3<br>C20H45NO7S B14167854 Triethanolamine tetradecyl sulfate CAS No. 4492-78-8

Triethanolamine tetradecyl sulfate

Cat. No.: B14167854
CAS No.: 4492-78-8
M. Wt: 443.6 g/mol
InChI Key: BBECRFZLZMRJLF-UHFFFAOYSA-N
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Description

Triethanolamine Tetradecyl Sulfate is a research-grade anionic surfactant of significant interest in biomedical and materials science. Its structure as a triethanolamine salt may offer distinct solubility and handling properties compared to other alkyl sulfate salts, making it a valuable compound for exploratory research. This compound is anticipated to share a core mechanism of action with the well-characterized sodium salt (Sodium Tetradecyl Sulfate, STS), which is a known sclerosing agent. The primary research value lies in its surfactant properties, which can disrupt lipid membranes and induce controlled cellular damage. In model systems, similar compounds act on endothelial cells, causing intima inflammation and thrombus formation that can lead to fibrosis and occlusion of target vessels . Its ability to promote platelet aggregation and potentially induce a hypercoagulable state through selective inhibition of proteins C and S is also a key area of investigative interest . Potential research applications for this compound include use as a model surfactant in physicochemical studies, a tool compound for investigating vascular biology and sclerotherapy mechanisms in vitro, and a subject of formulation science for developing novel delivery systems. Researchers are directed to consult the extensive literature on Sodium Tetradecyl Sulfate for foundational knowledge on the tetradecyl sulfate moiety's behavior . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

4492-78-8

Molecular Formula

C14H30O4S.C6H15NO3
C20H45NO7S

Molecular Weight

443.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;tetradecyl hydrogen sulfate

InChI

InChI=1S/C14H30O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H,15,16,17);8-10H,1-6H2

InChI Key

BBECRFZLZMRJLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO

Related CAS

4492-78-8
65121-89-3

Origin of Product

United States

Chemical and Physical Properties

A definitive synthesis procedure for triethanolamine (B1662121) tetradecyl sulfate (B86663) is not widely documented in readily available literature. However, a general method for preparing triethanolamine alkyl sulfates involves the neutralization of the corresponding alkyl sulfuric acid with triethanolamine. atamanchemicals.com For example, a derivative has been synthesized from sodium dodecyl sulphate and triethanolamine. researchgate.net Another related process involves the sulfonation of an alcohol, in this case, tetradecanol (B45765), followed by neutralization with triethanolamine.

The physical properties of triethanolamine tetradecyl sulfate are not extensively tabulated in common chemical databases. However, information can be inferred from related compounds. For instance, triethanolamine itself is a viscous, colorless to pale yellow liquid at room temperature. chemicalbook.comsigmaaldrich.com The properties of the closely related triethanolamine lauryl sulfate (the C12 analogue) are often presented as a viscous liquid. atamanchemicals.com

PropertyValue
Appearance Likely a viscous liquid or paste, similar to related compounds.
Solubility Expected to be soluble in water.

Surfactant Performance Characteristics

Surface Tension Reduction and Micelle Formation

A key characteristic of any surfactant is its ability to lower the surface tension of a liquid. This occurs as the surfactant molecules accumulate at the liquid's surface, with their hydrophobic tails oriented away from the bulk of the liquid. alfa-chemistry.com This disruption of the cohesive forces between liquid molecules reduces surface tension.

Above a certain concentration, known as the Critical Micelle Concentration (CMC) , the surfactant molecules begin to form aggregates called micelles in the bulk of the solution. wikipedia.org At the CMC, the surface of the liquid is saturated with surfactant molecules, and further addition results in the formation of these spherical structures where the hydrophobic tails are shielded from the water by the hydrophilic heads. The CMC is a critical parameter as it often represents the concentration at which the surfactant exhibits its maximum effect on surface tension.

Emulsification and Foam Stabilization

The amphiphilic nature of triethanolamine (B1662121) tetradecyl sulfate (B86663) makes it an effective emulsifying and foaming agent.

Emulsification is the process of dispersing one liquid in another immiscible liquid, such as oil in water. TETDS facilitates this by adsorbing at the oil-water interface, reducing the interfacial tension and allowing for the formation of a stable emulsion. The hydrophilic heads of the surfactant molecules orient towards the water phase, while the hydrophobic tails extend into the oil phase, creating a stabilizing film around the oil droplets. Alkyl sulfates are known to be effective emulsifying agents in creams and lotions. epa.gov

Foam stabilization is another important function of surfactants like TETDS. Foams are dispersions of a gas in a liquid. Surfactants stabilize foams by forming a protective film at the gas-liquid interface, which prevents the coalescence of gas bubbles. alfa-chemistry.com The elasticity of this film allows it to resist deformation and rupture. alfa-chemistry.com Studies on triethanolamine alkyl sulfates have shown that the C14 homologue, tetradecyl sulfate, produces the most abundant foam at 50°C compared to other chain lengths. researchgate.net However, while it may produce a rich lather, the foam from C14 and longer chain alkyl sulfates can drain more rapidly than those from shorter chains. researchgate.net The stability of the foam is a complex property influenced by factors such as surfactant concentration, temperature, and the presence of other substances. nih.gov

Surfactant PerformanceObservation
Emulsification Acts as an emulsifier, promoting the mixing of oil and water.
Foam Formation The C14 homologue is noted for producing abundant foam, particularly at 50°C. researchgate.net
Foam Texture Can form foams with thick-walled, spherical bubbles, contributing to a rich texture. researchgate.net

Controlled Synthesis of Triethanolamine Alkyl Sulfates

The synthesis of triethanolamine alkyl sulfates, including the tetradecyl derivative, can be achieved through several controlled pathways. These methods are designed to yield a product with specific characteristics suitable for its intended applications.

Multistep Preparation Pathways

The industrial synthesis of triethanolamine alkyl sulfates typically involves a two-stage process. google.com The first stage is the sulfation of the corresponding long-chain alcohol, in this case, tetradecyl alcohol. This is often achieved by reacting the alcohol with a sulfating agent, such as sulfur trioxide, which may be diluted with air. google.com The reaction conditions, including temperature, are carefully controlled to ensure efficient sulfation and minimize side reactions. For instance, the sulfation temperature might be maintained between 45-50°C. google.com

The second stage involves the neutralization of the resulting alkyl sulfuric acid (sulfomass) with triethanolamine. google.com This is an exothermic reaction, and the temperature is typically kept below 55°C by cooling. google.com The triethanolamine is usually in an aqueous solution to facilitate the reaction and control the temperature. google.com The final product is an aqueous solution of triethanolamine tetradecyl sulfate. google.com

StageReactantsKey ParametersProduct
Sulfation Tetradecyl alcohol, Sulfur trioxide, AirTemperature: 45-50°CTetradecyl sulfuric acid (sulfomass)
Neutralization Tetradecyl sulfuric acid, Triethanolamine, WaterTemperature: < 55°CThis compound solution

Comparative Synthesis with Homologous Alkyl Sulfates

The synthesis of this compound is part of a broader family of triethanolamine alkyl sulfates. Research has been conducted on the preparation of a series of even-numbered triethanolamine alkyl sulfates from C10 to C18. nih.gov This comparative synthesis allows for the investigation of how the alkyl chain length influences the properties of the final surfactant. The general preparation method for these homologous compounds follows a similar two-step process of sulfation and neutralization as described for the tetradecyl derivative. nih.gov The starting materials are the corresponding even-numbered fatty alcohols. nih.gov The characterization of these homologous series provides valuable data on properties such as critical micelle concentration, which can be extrapolated to understand the behavior of this compound. nih.gov

Derivatization Techniques (e.g., from Sodium Dodecyl Sulfate)

An alternative synthetic route involves the derivatization of a pre-existing alkyl sulfate, such as sodium dodecyl sulfate (SDS). researchgate.net This method has been described for the synthesis of the triethanolamine derivative of SDS. researchgate.net In this process, SDS is reacted with triethanolamine to produce triethanolamine dodecyl sulfate. researchgate.net While this specific example uses dodecyl sulfate, the principle can be extended to other alkyl sulfates. This approach may be advantageous in certain contexts, potentially offering a simpler pathway if the sodium alkyl sulfate is readily available. The resulting product is characterized to confirm the exchange of the sodium cation for the triethanolammonium (B1229115) cation. researchgate.net

Rigorous Purity Characterization Techniques

Ensuring the purity of this compound is crucial for its performance and for meeting quality control standards. A combination of analytical techniques is employed for this purpose.

Analytical Validation of Compound Authenticity

The authenticity of synthesized triethanolamine alkyl sulfates is confirmed through various analytical methods. nih.gov For a series of C10 to C18 triethanolamine alkyl sulfates, both conductance and drop volume methods were used to determine their critical micelle concentrations at 25°C, which serves as a key indicator of their identity as surfactants. nih.gov These measurements help in establishing the authenticity and purity of the products. nih.gov Furthermore, discrepancies in previously accepted melting points for some of these compounds have been identified and amended based on rigorous characterization. nih.gov

Spectroscopic and Chromatographic Methods for Impurity Profiling

A detailed impurity profile of this compound can be generated using a combination of spectroscopic and chromatographic techniques. Gas chromatography (GC) with a flame ionization detector (FID) is a powerful tool for the analysis of triethanolamine, a potential impurity or unreacted starting material. osha.gov A suitable GC column, such as one capable of separating triethanolamine from other components, is essential for this analysis. osha.gov

In cases where interferences are present, chromatographic conditions can be adjusted to achieve separation. For unequivocal identification, gas chromatography-mass spectrometry (GC-MS) can be employed to confirm the identity and purity of the main compound and any impurities. osha.gov

TechniqueAnalyte/PurposeKey Parameters
Gas Chromatography (GC-FID) Triethanolamine (impurity)Flame Ionization Detector, specialized column
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation of identity and purityMass analysis of separated components
Conductance Measurement Critical Micelle Concentration25°C
Drop Volume Method Critical Micelle Concentration25°C

Role of Purity in Critical Micelle Concentration Determination

The purity of an amphiphilic compound such as this compound is a critical parameter that significantly influences its physicochemical properties, most notably its critical micelle concentration (CMC). The CMC is the specific concentration at which surfactant molecules self-assemble into micelles, and it is a fundamental indicator of a surfactant's efficiency. acs.orgnih.gov The presence of impurities, even in small quantities, can lead to substantial deviations in the observed CMC value, affecting the interpretation of experimental data and the performance of the surfactant in various applications.

Impurities commonly found in this compound arise from the manufacturing process, which typically involves the sulfation of tetradecanol (B45765) followed by neutralization with triethanolamine. cir-safety.org These impurities can include unsulfated alcohol (residual tetradecanol), inorganic salts (e.g., triethanolamine sulfate), and by-products from the sulfating agent. cir-safety.orgresearchgate.net Each type of impurity alters the aggregation behavior of the surfactant molecules in a distinct way.

Research Findings on Purity and Micellization

Detailed research into surfactant systems has established that the CMC is not a single, immutable value but is highly dependent on the composition of the solution. youtube.com

Effect of Inorganic Salts: The presence of electrolytes, such as triethanolamine sulfate or other salts from the neutralization process, significantly impacts the CMC of ionic surfactants. acs.org The ions in the solution increase the ionic strength of the medium, creating a denser cloud of counter-ions (triethanolamine cations) around the anionic sulfate head groups of the surfactant monomers. This enhanced screening effect reduces the electrostatic repulsion between the head groups, both for monomers at the air-water interface and within the micellar structure. youtube.com By mitigating these repulsive forces, the salt makes it easier for the surfactant molecules to aggregate, thus lowering the CMC. acs.org

The determination of a precise CMC value, therefore, necessitates a highly purified surfactant sample. The presence of impurities can cause a gradual, rather than sharp, transition in physical properties (like surface tension or conductivity) around the CMC, making accurate determination difficult. nih.gov

Purity Assessment Methodologies

To ensure the reliability of CMC data, rigorous purity assessment is essential. Various analytical techniques are employed to identify and quantify impurities in this compound.

Analytical TechniquePurpose
Differential Scanning Calorimetry (DSC) Used to determine the thermal properties and can indicate purity by analyzing melting point depression or the presence of multiple thermal transitions. researchgate.net
Capillary Electrophoresis (CE) An effective method for separating and quantifying ionic species, useful for detecting residual inorganic salts and other charged impurities. researchgate.net
Gas Chromatography (GC) Suitable for identifying and quantifying volatile impurities, particularly residual unsulfated alcohol, after appropriate sample preparation. osha.gov
High-Performance Liquid Chromatography (HPLC) A versatile technique for separating, identifying, and quantifying various components in the surfactant mixture, including isomers and related compounds.
Titration Methods Used to determine the percentage of active anionic surfactant and can help quantify certain types of impurities.

Impact of Purity on CMC Data

The following table illustrates the conceptual effect of common impurities on the critical micelle concentration of an anionic surfactant like this compound. The values are representative and serve to demonstrate the expected trend based on established surfactant science.

Sample Purity (% this compound)Dominant Impurity (Type and %)Expected Critical Micelle Concentration (CMC)Observation
>99.9%NegligibleBaseline Value (e.g., X mM)A sharp, well-defined transition point is observed in measurements of surface tension or conductivity.
98%Unsulfated Alcohol (2%)< X mMThe CMC is lowered due to the formation of mixed micelles, which are energetically more favorable.
98%Inorganic Salt (e.g., Triethanolamine Sulfate) (2%)< X mMThe CMC is significantly lowered due to the screening of electrostatic repulsion between surfactant head groups.
95%Mixture of Unsulfated Alcohol (2.5%) and Inorganic Salt (2.5%)<< X mMA synergistic effect leads to a more pronounced lowering of the CMC compared to a single impurity type. The transition region may also become broader. nih.gov

This sensitivity underscores the necessity of using highly purified this compound in fundamental studies of micellization and surface activity to obtain accurate and reproducible data.

Research databases and scientific publications extensively cover related compounds, such as Sodium Dodecyl Sulfate (SDS) and Sodium Tetradecyl Sulfate (STS), and investigate the effects of triethanolamine as a co-solvent or additive in various surfactant systems. However, dedicated studies focusing solely on the colloidal self-assembly and thermodynamic properties of this compound as the primary surfactant are not present in the available search results.

The nature of the counterion (in this case, the triethanolammonium ion) plays a crucial role in determining the physicochemical properties of an ionic surfactant, including its CMC and the thermodynamics of micelle formation. Therefore, substituting data from other salts, such as sodium tetradecyl sulfate, would be scientifically inaccurate and would not reflect the specific behavior of the requested compound.

Due to the absence of the necessary specific data, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound that adheres to the user's strict outline and content requirements. An article built on speculation or data from analogous but different chemical systems would not meet the required standards of accuracy and specificity.

Therefore, the requested article cannot be provided at this time. Should peer-reviewed data for this compound become available, the compilation of such an article would be feasible.

Aggregate Structure and Morphology in Solution

The characteristics of the micelles formed by surfactants in solution, such as their size and shape, are critical to their application. These properties are influenced by factors including the molecular structure of the surfactant, its concentration, and the solution conditions.

The aggregation number (Nagg) is a key parameter that defines the average number of surfactant monomers present in a single micelle. wikipedia.org This number provides insight into the size and compactness of the micellar structure. Several experimental techniques can be employed to determine the aggregation number, including:

Fluorescence Quenching: This is a common and reliable method. It involves using a fluorescent probe that is solubilized within the micelles and a quencher molecule. By analyzing the quenching kinetics, the micelle concentration and subsequently the aggregation number can be calculated. nih.govresearchgate.net

Time-Resolved Fluorescence Quenching (TRFQ): This technique provides more detailed information about the distribution of aggregation numbers and the dynamics of the system. researchgate.net

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light to determine the molar mass of the micelles, from which the aggregation number can be derived. scilit.com

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique that can provide detailed information on the size, shape, and internal structure of micelles.

The aggregation number is not always constant and can be influenced by factors such as surfactant concentration, temperature, and ionic strength. researchgate.net For many ionic surfactants, the aggregation number tends to increase with increasing concentration above the CMC.

While specific data for this compound is not available, the table below presents typical aggregation numbers for analogous anionic surfactants to illustrate the concept.

Table 2: Illustrative Micellar Aggregation Numbers for Anionic Surfactants

SurfactantAlkyl Chain LengthAggregation Number (Nagg)
Sodium Decyl Sulfate10~40
Sodium Dodecyl Sulfate12~62
Sodium Tetradecyl Sulfate14~80

Note: This data is illustrative and represents typical values found in the literature for sodium alkyl sulfates. The aggregation number for this compound may vary.

The length of the hydrophobic alkyl chain is a critical determinant of the micellar properties of a surfactant. For a homologous series of surfactants, such as triethanolammonium alkyl sulfates, several trends are generally observed as the alkyl chain length increases:

Critical Micelle Concentration (CMC): The CMC decreases significantly with an increase in the number of carbon atoms in the alkyl chain. This is because a longer hydrophobic tail leads to a greater unfavorable interaction with water, thus promoting aggregation at lower concentrations. wikipedia.org The relationship can often be described by the equation: log(CMC) = A - B*n, where 'n' is the number of carbon atoms in the alkyl chain, and A and B are constants for a given homologous series and temperature.

Aggregation Number (Nagg): The aggregation number generally increases with increasing alkyl chain length. A longer chain provides a larger hydrophobic core, allowing for the aggregation of more surfactant monomers into a stable micelle. nih.gov

Thermodynamics of Micellization: The standard Gibbs free energy of micellization (ΔG°m) becomes more negative as the alkyl chain length increases, reflecting the increased spontaneity of micelle formation. The enthalpy of micellization (ΔH°m) often becomes less positive or more negative, and the entropy of micellization (ΔS°m) becomes more positive, indicating a greater contribution from the hydrophobic effect. inflibnet.ac.in

These trends are a direct consequence of the increasing hydrophobicity of the surfactant molecule with a longer alkyl chain.

Interfacial Behavior and Surface Activity

Surface and Interfacial Tension Reduction Mechanisms

The primary function of a surfactant like TEA-TS is to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids. This is achieved through the process of adsorption, where the surfactant molecules preferentially accumulate at the interface.

At an air-liquid interface, the hydrophobic tetradecyl tails of the TEA-TS molecules orient themselves away from the aqueous phase and towards the air, while the hydrophilic triethanolamine (B1662121) head groups remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. Similarly, at a liquid-liquid interface, such as oil and water, the TEA-TS molecules align themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This accumulation at the interface reduces the energy required to maintain the boundary between the two liquids, thereby lowering the interfacial tension. The effectiveness of this process is influenced by factors such as the concentration of the surfactant and the nature of the liquid phases.

Foaming Properties and Foam Film Stability

The ability of a surfactant to generate and sustain foam is another important aspect of its interfacial activity. Foam is a dispersion of a gas in a liquid, and its stability is intrinsically linked to the properties of the liquid films that separate the gas bubbles.

The generation of foam is facilitated by the reduction in surface tension caused by the adsorption of TEA-TS at the air-liquid interface. This allows for the easier creation of new surface area in the form of bubbles. Once formed, the stability of the foam is governed by several factors. The adsorbed layer of TEA-TS molecules at the surface of the foam films provides a repulsive force between the surfaces of adjacent bubbles, preventing them from coalescing. This is often described by the DLVO theory, which considers the balance of van der Waals attractive forces and electrostatic and steric repulsive forces. The presence of the charged sulfate (B86663) group on the TEA-TS molecule contributes to electrostatic repulsion, enhancing foam stability.

Foam is an inherently unstable system, and over time, the liquid within the foam films will drain out due to gravity. The rate of this drainage is a key measure of foam stability. The presence of a well-ordered and viscoelastic surfactant layer, as formed by TEA-TS, can significantly retard this drainage process. The surfactant molecules increase the surface viscosity, which slows the flow of liquid through the foam lamellae and plateau borders. The stability of the foam can be quantified by measuring the change in foam volume or the volume of liquid drained from the foam over a specific period.

The rheological properties of the adsorbed surfactant layer at the air-liquid interface are crucial for foam stability. Interfacial rheology characterizes the response of the interface to deformation. A high surface viscoelasticity, meaning the interface has both viscous and elastic properties, is desirable for robust foam. The adsorbed layer of TEA-TS can impart this viscoelasticity. When a foam bubble is stretched or compressed, the surfactant layer resists this deformation. The elastic nature of the layer helps it to recover its original state, while the viscous component dissipates energy, damping out perturbations that could lead to film rupture. This viscoelasticity is a direct consequence of the interactions between the adsorbed TEA-TS molecules.

Interactions in Complex Multicomponent Systems

Synergistic and Antagonistic Interactions in Mixed Surfactant Systems

When surfactants are mixed, they can interact in ways that lead to properties significantly different from the individual components. These interactions can be synergistic, where the mixed system shows enhanced properties (like a lower critical micelle concentration), or antagonistic, where the properties are diminished.

The mixing of two different anionic surfactants can lead to non-ideal behavior due to differences in chain length, headgroup size, and counterion. While specific studies on binary mixtures of triethanolamine (B1662121) tetradecyl sulfate (B86663) with other anionic surfactants are limited, research on similar systems, such as the mixture of sodium cholate (B1235396) (SCH) and sodium dodecyl sulfate (SDS), provides valuable insights. In such anionic-anionic mixtures, the interaction parameter (β) is typically low, indicating a small deviation from ideal behavior. semnan.ac.ir The formation of mixed micelles is a spontaneous process, as indicated by negative values for the Gibbs free energy of micellization. semnan.ac.ir

The properties of these mixtures are often intermediate between those of the pure components. However, synergistic effects can arise, leading to a critical micelle concentration (CMC) for the mixture that is lower than that of the individual surfactants. uobaghdad.edu.iq This synergism is generally weaker in anionic-anionic mixtures compared to the strong attractive interactions observed in cationic-anionic surfactant mixtures. uobaghdad.edu.iqnih.gov

To quantify the interactions in mixed surfactant systems, theoretical models like those developed by Clint and Rubingh are employed. These models use the critical micelle concentration (CMC) of the pure surfactants and their mixtures to calculate key parameters.

Clint's Model: This model describes the ideal behavior of mixed micelles, assuming no interaction between the surfactant molecules. The ideal CMC (CMCideal) is predicted based on the CMCs of the individual components and their mole fractions in the solution. researchgate.net A negative deviation of the experimental CMC from the ideal value suggests attractive interactions or synergism. mdpi.com

Rubingh's Model: This model extends the ideal treatment to non-ideal systems by introducing an interaction parameter, β, which quantifies the synergism or antagonism between the surfactants in the mixed micelle. researchgate.net

A negative β value indicates synergistic (attractive) interactions, leading to a more stable mixed micelle than predicted by ideal behavior.

A positive β value suggests antagonistic (repulsive) interactions.

A β value of zero corresponds to ideal mixing.

The model also allows for the calculation of the composition of the mixed micelle (X1) and the activity coefficients of the surfactants within the micelle (f1, f2). uobaghdad.edu.iqresearchgate.net These parameters provide a detailed understanding of the molecular interactions driving the formation and stability of mixed micelles. nih.govresearchgate.net For many binary surfactant systems, the interaction parameter is negative, confirming that the formation of mixed micelles is a favorable process. nih.gov

Table 1: Parameters Calculated from Rubingh's Model for a Mixed Surfactant System This table presents illustrative data for a generic Sodium Dodecylbenzene Sulfate (SDBS) and Tween 80 mixed system to demonstrate the application of the model.

Mole Fraction of Surfactant 1 (α₁)Experimental CMC (mol/L)Micellar Mole Fraction (X₁)Interaction Parameter (β)Activity Coefficient (f₁)Activity Coefficient (f₂)
0.12.5 x 10⁻⁴0.3-2.50.750.95
0.51.8 x 10⁻⁴0.6-3.10.600.80
0.92.2 x 10⁻⁴0.8-2.10.850.70

Note: Data is hypothetical and for illustrative purposes.

Influence of Cosolvents and Additives on Colloidal Properties

Cosolvents and additives can significantly alter the solvent environment, thereby affecting the self-assembly and colloidal behavior of surfactants like triethanolamine tetradecyl sulfate.

The presence of triethanolamine (TEA) itself, beyond acting as a counterion, can influence the micellization process. Studies on cationic surfactants have shown that increasing the concentration of TEA as a cosolvent leads to a decrease in the CMC. researchgate.net This effect is attributed to the increased stability of the mixed micelles in the TEA-water medium. The process is generally spontaneous and exothermic. researchgate.net While direct studies on anionic surfactants like this compound are scarce, it is plausible that excess TEA would alter the solvent polarity and dielectric constant, which in turn affects the hydrophobic and electrostatic interactions governing micelle formation.

Similarly, other additives like amino acids have been shown to reduce the CMC of anionic surfactants like SDS. mdpi.com This reduction is dependent on the hydrophobicity of the amino acid's side chain and is attributed to the disruption of the structured water around the surfactant's hydrophobic tail, which promotes micellization at lower concentrations. mdpi.com

Water-soluble organic compounds, particularly short-chain alcohols, are common additives that modify surfactant properties. The effect of alcohols on the CMC of alkyl sulfate surfactants depends on the alcohol's chain length and concentration.

Short-chain alcohols (Methanol, Ethanol): These alcohols can either increase or decrease the CMC. At low concentrations, they may act as cosurfactants, partitioning at the micelle-water interface and reducing the CMC. At higher concentrations, they act as cosolvents, increasing the solubility of the surfactant monomers in the bulk phase, which leads to an increase in the CMC. nih.govresearchgate.netresearchgate.net For instance, adding 5-15 vol % of ethanol (B145695) to sodium tetradecyl sulfate has been shown to lower the CMC. researchgate.net

Longer-chain alcohols (Propanol, Butanol): These alcohols are more hydrophobic and tend to incorporate into the micelles, acting as cosurfactants. This incorporation typically leads to a decrease in the CMC. nih.gov Studies on sodium dodecyl sulfate (SDS) show that n-propanol and n-butanol are efficient at lowering the CMC. nih.gov

The addition of alcohols also affects other colloidal properties. They can disrupt the packing of surfactant molecules at interfaces, leading to an increase in the minimum surface area per molecule (Amin). nih.gov

Table 2: Effect of Ethanol on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) at 308.15K

Ethanol Concentration (v/v %)CMC (mol/L)
0%0.0151
10%0.0140
20%0.0119

Data adapted from conductometric measurements of SDS in ethanol-water mixtures. researchgate.net

Polymer-Surfactant Interaction Dynamics

The interaction between polymers and surfactants is a complex phenomenon of great industrial and scientific importance. researchgate.net For anionic surfactants like this compound, interactions are particularly strong with nonionic polymers and oppositely charged cationic polymers.

The interaction with a nonionic polymer, such as Poly(vinylpyrrolidone) (PVP), typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the surfactant's CMC. At the CAC, surfactant molecules begin to adsorb onto the polymer chain, forming necklace-like micellar clusters. This binding is primarily driven by hydrophobic interactions between the surfactant tail and hydrophobic segments on the polymer. As more surfactant is added, the polymer becomes saturated with surfactant aggregates at a second critical concentration (C₂ or Csat). researchgate.net

These interactions modify the properties of both the polymer and the surfactant. The solution viscosity can change significantly, and the polymer becomes surface-active due to the bound surfactant molecules. The presence of additives like ethanol can further influence these dynamics by altering the solvent quality for both the polymer and the surfactant, thereby affecting the onset and extent of their interaction. researchgate.net

Formation of Surfactant-Polymer Complexes

The interaction between this compound and polymers in aqueous solutions can lead to the formation of complex aggregates. The nature and strength of these interactions are dependent on the characteristics of both the surfactant and the polymer, including the polymer's charge, hydrophobicity, and the presence of specific binding sites.

While direct research on this compound is limited, the behavior of the tetradecyl sulfate anion with various polymers has been studied, primarily with its sodium salt, sodium tetradecyl sulfate. These studies provide a basis for understanding the potential interactions of the triethanolamine salt. For instance, anionic surfactants like tetradecyl sulfate are known to interact with non-ionic polymers, such as cellulose (B213188) derivatives, and with oppositely charged cationic polymers.

The formation of these complexes is typically initiated at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the surfactant alone. At the CAC, surfactant molecules begin to bind to the polymer chains, forming micelle-like clusters. This binding can be cooperative, meaning the initial binding of a few surfactant molecules facilitates the binding of more.

In systems containing cationic polymers, the primary driving force for complex formation is the strong electrostatic attraction between the negatively charged sulfate headgroup of the surfactant and the positively charged sites on the polymer chain. This can lead to the formation of neutral or charge-reversed complexes, which may precipitate from the solution.

With non-ionic polymers, the interaction is more subtle, often involving hydrophobic interactions between the alkyl tail of the surfactant and hydrophobic regions on the polymer, as well as potential hydrogen bonding. The triethanolamine counter-ion could also play a role in these interactions through hydrogen bonding via its hydroxyl groups.

A study on a related system involving the reaction of a quaternized derivative of triethanolamine with cellulose demonstrated the potential for interaction between triethanolamine-based compounds and polymers. researchgate.net Similarly, research on the synthesis of a triethanolamine derivative of sodium dodecyl sulfate for applications in enhanced oil recovery highlights the interest in such surfactant structures in complex systems. researchgate.net

Table 1: Potential Interactions of this compound with Polymers

Polymer TypePrimary Driving Force of InteractionPotential Outcome
Cationic Polymers (e.g., Polyquaternium)Electrostatic attractionFormation of strong complexes, potential for precipitation
Non-ionic Polymers (e.g., Cellulose ethers)Hydrophobic interactions, Hydrogen bondingFormation of polymer-surfactant aggregates, altered solution properties
Anionic Polymers (e.g., Carbomer)Generally repulsive, complex formation is less commonMinimal interaction, unless mediated by other components (e.g., multivalent cations)
Amphoteric PolymerspH-dependent interactionsComplex formation can be controlled by adjusting the pH of the system

Modulation of Solution Rheology and Stability

The viscosity of a polymer solution can be dramatically altered in the presence of this compound. The binding of the surfactant to the polymer chains can cause the polymer to either expand or contract. In the case of non-ionic polymers, the formation of micelle-like clusters along the polymer chain can lead to an increase in the hydrodynamic volume of the polymer, resulting in a significant increase in viscosity. This phenomenon is often exploited in the formulation of personal care products and industrial thickeners.

Conversely, in the case of some polyelectrolytes, the binding of an oppositely charged surfactant can lead to charge neutralization and subsequent contraction of the polymer coil, which can decrease the viscosity of the solution. At higher surfactant concentrations, however, the formation of larger, inter-polymer aggregates can lead to a sharp increase in viscosity or even gelation.

Research on the rheological properties of sodium tetradecyl sulfate, a closely related compound, has shown that it behaves as a non-Newtonian, shear-thinning fluid, particularly in foam form. nih.govmerckmillipore.com This means its viscosity decreases under shear stress. While this provides some insight into the behavior of the tetradecyl sulfate anion, the presence of the triethanolamine counter-ion could influence the rheological profile due to its potential for hydrogen bonding and its larger size compared to a sodium ion.

The stability of a multicomponent system can also be either enhanced or diminished by the presence of this compound. The surfactant can improve the solubility of hydrophobic components and prevent their aggregation, thereby increasing the stability of emulsions and suspensions. Triethanolamine itself is known to be used to neutralize fatty acids, adjust pH, and solubilize oils and other water-insoluble ingredients. wikipedia.orgdcfinechemicals.com

However, the formation of large, insoluble surfactant-polymer complexes can lead to phase separation and instability. This is particularly true for systems containing oppositely charged surfactants and polymers, where precipitation can occur. The stability of such systems is therefore a delicate balance of concentrations, pH, and ionic strength.

Table 2: Expected Effects of this compound on Solution Properties

PropertyExpected EffectInfluencing Factors
ViscosityIncrease or decreasePolymer type, concentration, surfactant concentration, pH
StabilityEnhanced or reducedFormation of soluble vs. insoluble complexes, concentration of components
Shear BehaviorLikely shear-thinningBased on behavior of related surfactants like sodium tetradecyl sulfate

This table represents expected behaviors based on the properties of related compounds, as specific rheological data for this compound is not extensively documented in scientific literature.

Adsorption Mechanisms on Solid Liquid Interfaces

Quantitative Analysis of Adsorption Isotherms

The adsorption of triethanolamine (B1662121) tetradecyl sulfate (B86663) from an aqueous solution onto a solid surface can be quantified using adsorption isotherms. These models, such as the Langmuir and Freundlich isotherms, provide valuable insights into the adsorption process.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir equation is:

Ce / qe = 1 / (KL * qmax) + Ce / qmax

where:

Ce is the equilibrium concentration of the surfactant in the solution (mg/L).

qe is the amount of surfactant adsorbed per unit mass of the adsorbent at equilibrium (mg/g).

qmax is the maximum monolayer adsorption capacity (mg/g).

KL is the Langmuir constant related to the affinity of the binding sites (L/mg).

A plot of Ce/qe versus Ce yields a straight line, from which qmax and KL can be determined.

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. Its linear form is:

log(qe) = log(KF) + (1/n) * log(Ce)

where:

KF is the Freundlich constant, indicative of the adsorption capacity ((mg/g)(L/mg)^(1/n)).

1/n is the heterogeneity factor, with values closer to 0 indicating greater heterogeneity.

By plotting log(qe) versus log(Ce), the values of KF and n can be obtained.

In a study on the adsorption of a related compound, triethanolamine-modified nanofibers, onto which methylene (B1212753) blue was adsorbed, the Langmuir isotherm was found to be the most suitable model, suggesting a homogeneous, monolayer adsorption process. archive.org

Interactive Data Table: Hypothetical Adsorption Data for Triethanolamine Tetradecyl Sulfate

Equilibrium Concentration (Ce) (mg/L)Amount Adsorbed (qe) (mg/g)Ce/qelog(Ce)log(qe)
105.02.001.000.70
208.52.351.300.93
3011.02.731.481.04
4012.53.201.601.10
5013.83.621.701.14

This table presents hypothetical data for illustrative purposes.

Elucidation of Adsorption Modes (Physisorption vs. Chemisorption)

The nature of the interaction between this compound and a solid surface can be classified as either physisorption or chemisorption.

Physisorption is a process driven by weak van der Waals forces. It is generally a reversible process with a low enthalpy of adsorption (typically 20-40 kJ/mol). Physisorption can result in the formation of multiple layers of adsorbed molecules.

Chemisorption involves the formation of a chemical bond between the adsorbate and the adsorbent. This type of adsorption is specific, often irreversible, and characterized by a much higher enthalpy of adsorption (40-200 kJ/mol). Chemisorption results in the formation of a single monolayer.

For ionic surfactants like this compound, electrostatic interactions can also play a significant role, which can be considered a form of chemisorption. The determination of the adsorption mode is crucial for understanding the stability and performance of the adsorbed layer. For instance, in the context of supported ionic liquids containing triethanolamine, the reaction with SO2 was identified as a chemical adsorption process. google.com

Computational Chemistry Approaches to Adsorption (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of adsorption, DFT can provide detailed insights into the interaction between the this compound molecule and the solid surface at an atomic level.

DFT calculations can be used to:

Determine the most stable adsorption geometry of the surfactant molecule on the surface.

Calculate the adsorption energy, which helps to distinguish between physisorption and chemisorption.

Analyze the charge transfer between the adsorbate and the adsorbent, revealing the nature of the chemical bonding.

Simulate the effects of solvent and surface coverage on the adsorption process.

For example, DFT studies have been employed to understand the adsorption of various molecules on different surfaces, providing detailed information about bond lengths, adsorption energies, and changes in the electronic properties of the system upon adsorption.

Spectroscopic Characterization of Adsorbed Layers (e.g., FTIR, XPS, Zeta Potential)

A variety of spectroscopic techniques are employed to characterize the adsorbed layers of this compound, providing experimental evidence for the adsorption mechanisms.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the surfactant and to observe changes in their vibrational frequencies upon adsorption. Shifts in the characteristic peaks of the triethanolamine (N-H, O-H, C-N) and sulfate (S-O) groups can indicate their involvement in the adsorption process and the nature of their interaction with the surface. For instance, FTIR analysis of triethanolamine acetate (B1210297) showed the formation of an N-H bond. google.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By analyzing the core-level spectra of elements like nitrogen, sulfur, carbon, and oxygen, XPS can confirm the presence of the adsorbed surfactant and provide information about the chemical environment of these atoms, which can elucidate the nature of the bonding to the surface.

Zeta Potential Measurement: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. The adsorption of a cationic surfactant like this compound onto a negatively charged surface will lead to a change in the zeta potential of the surface. By monitoring the zeta potential as a function of surfactant concentration, one can determine the point of zero charge and infer the packing and orientation of the adsorbed surfactant molecules. The specific adsorption of triethanolamine has been shown to result in a high zeta potential, improving the stability of suspensions.

Environmental Transformation Pathways

Biodegradation Kinetics and Mechanisms

The biodegradability of triethanolamine (B1662121) tetradecyl sulfate (B86663) is a critical factor in its environmental risk assessment. The process is governed by the metabolic activities of diverse microbial communities and is influenced by both the molecular structure of the surfactant and the surrounding environmental conditions.

Aerobic Biodegradation Efficiency

Under aerobic conditions, triethanolamine tetradecyl sulfate is expected to be readily biodegradable. The primary mechanism of aerobic biodegradation of alkyl sulfates involves the enzymatic cleavage of the sulfate ester bond by alkylsulfatase enzymes, which are produced by a wide variety of bacteria. This initial step releases the fatty alcohol (in this case, 1-tetradecanol) and the triethanolamine counter-ion. The resulting 1-tetradecanol (B3432657) is a linear, long-chain alcohol that is readily mineralized by microorganisms through β-oxidation to carbon dioxide and water.

While specific kinetic data for this compound is limited, the ready biodegradability of both its alkyl sulfate and triethanolamine components suggests a relatively short half-life in aerobic environments. The counter-ion is not expected to significantly affect the biodegradation of the alkyl sulfate chain. researchgate.net

Table 1: Aerobic Biodegradation of Triethanolamine and Related Compounds

Test Type Compound Duration (days) Degradation (%) Method
AFNOR Triethanolamine 42 97 DOC Removal
STURM Triethanolamine 28 91 CO2 Evolution
OECD Screening Triethanolamine - 96 DOC Removal
MITI (14-day) Triethanolamine 14 2 BOD
Closed Bottle Triethanolamine - 0-9 BOD

Anaerobic Biotransformation and Persistence

Under anaerobic conditions, the biotransformation of this compound proceeds, albeit generally at a slower rate than in aerobic environments. The initial cleavage of the sulfate ester can still occur, yielding 1-tetradecanol and triethanolamine.

The anaerobic degradation of long-chain alkanes, such as the tetradecyl chain of 1-tetradecanol, can occur via addition to fumarate (B1241708) at the sub-terminal carbon, followed by β-oxidation. nih.gov This pathway has been observed in sulfate-reducing bacteria. nih.gov

The triethanolamine component can also be fermented under strictly anaerobic conditions. A homoacetogenic bacterium, Acetobacterium sp., has been shown to ferment triethanolamine to acetate (B1210297) and ammonia. nih.gov The proposed mechanism involves a corrinoid-dependent shift of a hydroxyl group, leading to the formation of an unstable intermediate that releases acetaldehyde, which is then further metabolized. nih.gov

While biodegradable under anaerobic conditions, the persistence of this compound is expected to be greater than in aerobic environments due to the slower metabolic rates of anaerobic microorganisms. The presence of alternative electron acceptors, such as nitrate (B79036) or sulfate, can influence the predominant anaerobic degradation pathways. nih.gov In marine sediments, sulfate reduction is a major anaerobic process. nih.gov

Impact of Molecular Structure on Biodegradability (e.g., Alkyl Chain Linearity, Branching)

The molecular structure of an alkyl sulfate surfactant plays a pivotal role in its biodegradability. For this compound, the key structural feature is its linear tetradecyl (C14) alkyl chain.

Linear primary alkyl sulfates, such as the tetradecyl sulfate portion of the molecule, are known to be readily biodegradable. cleaninginstitute.org The unbranched nature of the alkyl chain allows for efficient enzymatic attack and subsequent degradation via β-oxidation.

In contrast, branching in the alkyl chain generally hinders biodegradability. Highly branched alkylbenzene sulfonates, for example, were found to be resistant to microbial attack, leading to their persistence in the environment. mpob.gov.my The presence of branching can sterically hinder the action of degradative enzymes. While some branched alkyl sulfates can be biodegraded, the rate is often significantly slower than their linear counterparts. cleaninginstitute.org

Therefore, the linearity of the tetradecyl chain in this compound is a crucial factor contributing to its high biodegradability.

Factors Influencing Biodegradation Rate (e.g., pH, Temperature, Metal Ions)

The rate of biodegradation of this compound is influenced by several environmental factors:

Temperature: Temperature has a significant effect on microbial metabolism and, consequently, on biodegradation rates. For many mesophilic microorganisms responsible for biodegradation in temperate environments, the optimal temperature range is typically between 20°C and 35°C. Lower temperatures will decrease the rate of biodegradation, while excessively high temperatures can denature the enzymes involved. For instance, the biodegradation of linear alkylbenzene sulfonates (LAS) was found to be optimal around 25°C and was inhibited at both 10°C and 40°C. elsevierpure.com

Metal Ions: The presence of certain metal ions can influence biodegradation. Some metal ions are essential micronutrients for microbial growth, while others can be toxic at high concentrations, inhibiting microbial activity. The formation of insoluble salts of anionic surfactants with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can also reduce the bioavailability of the surfactant for microbial degradation.

Abiotic Degradation Processes

In addition to biodegradation, this compound can undergo abiotic degradation, which involves non-biological chemical and physical processes.

Chemical Oxidation and Hydrolysis Mechanisms

This compound is a salt formed from a tertiary amine (triethanolamine) and a long-chain alkyl sulfate (tetradecyl sulfate). Its transformation in the environment is influenced by the chemical properties of both the triethanolamine and the tetradecyl sulfate moieties.

Oxidation: The triethanolamine part of the molecule can be oxidized. In microorganisms, cytochrome P450 monooxygenase can lead to the oxidative N-dealkylation of triethanolamine, producing diethanolamine, ethanolamine, and glyoxylate. nih.gov Advanced oxidation processes, such as the use of periodate (B1199274) (IO₄⁻) coupled with ultraviolet (UV) irradiation, have been shown to be effective in degrading triethanolamine in wastewater. researchgate.net This process involves the generation of highly reactive radical species like hydroxyl radicals (•OH) that can break down the organic structure. researchgate.net

The tetradecyl sulfate portion, a long-chain alkyl sulfate, is generally expected to be susceptible to biodegradation, which is an oxidative process.

Environmental Distribution and Compartmentalization

The distribution of this compound in the environment is governed by its physical and chemical properties, including its water solubility and its tendency to adsorb to solids.

Transport in Aquatic Systems

As a surfactant, this compound is expected to be soluble in water. Its transport in aquatic systems will be largely governed by water flow and currents. The sulfate component can influence its interaction with other ions in the water. For instance, in aquatic insects, the transport and toxicity of sulfate can be modulated by the concentration of sodium ions. nih.gov An inverse relationship between sulfate and sodium transport rates has been observed, suggesting a competitive interaction. nih.gov This indicates that the presence of other salts in freshwater ecosystems can affect the bioavailability and transport of the sulfate portion of the molecule.

Adsorption to Environmental Particulates (e.g., Soil, Sediment)

The adsorption of this compound to soil and sediment particles is a key process that affects its mobility and bioavailability in the environment. The triethanolamine component, being highly water-soluble and having a low octanol-water partition coefficient (log Kow of -2.48), is not expected to adsorb significantly to suspended solids and sediments and would be highly mobile in soil. santos.com The tetradecyl sulfate portion, being a long-chain anionic surfactant, will exhibit different behavior. Anionic surfactants tend to adsorb to soils and sediments, with the extent of adsorption influenced by factors such as the organic carbon content of the soil, clay mineralogy, and pH.

The following table summarizes the key components and their expected behavior in environmental systems:

ComponentChemical PropertyEnvironmental Behavior
Triethanolamine High water solubility, low log KowLow adsorption to soil and sediment, high mobility in aquatic systems. santos.com
Tetradecyl Sulfate Anionic surfactantAdsorption to soil and sediment, influenced by environmental factors.

Advanced Research Applications and Mechanistic Insights

Enhanced Oil Recovery (EOR) Formulations and Principles

Triethanolamine (B1662121) tetradecyl sulfate (B86663), an anionic surfactant, holds significant potential in the realm of chemical Enhanced Oil Recovery (EOR). Its molecular structure, featuring a hydrophilic triethanolamine head group and a hydrophobic C14 alkyl (tetradecyl) chain, allows it to favorably alter the properties of reservoir fluids and rock, leading to the mobilization of trapped oil. This section delves into its application within sophisticated EOR formulations and the fundamental principles governing its action.

Surfactant-Polymer Systems in Tertiary Oil Recovery (e.g., ASP flooding)

In tertiary oil recovery, the injection of chemical slugs is a proven method to recover residual oil left behind after primary and secondary recovery stages. Alkaline-Surfactant-Polymer (ASP) flooding is a highly effective chemical EOR technique that leverages the synergistic effects of three components to maximize oil displacement. nih.govcarlroth.com Triethanolamine tetradecyl sulfate can serve as the primary surfactant in such formulations.

The primary role of the surfactant in an ASP slug is to drastically reduce the interfacial tension (IFT) between the oil and the injected aqueous phase. nih.govdow.com The alkali in the formulation, such as sodium carbonate or sodium hydroxide, reacts with acidic components present in some crude oils to generate in-situ soaps, which are also surface-active agents. google.com This process helps in lowering the IFT to ultra-low levels (typically <10⁻³ mN/m), a critical requirement for mobilizing capillary-trapped oil. dow.com The addition of a polymer, such as partially hydrolyzed polyacrylamide (HPAM), increases the viscosity of the injected fluid. This improves the mobility ratio, leading to a more stable displacement front and enhanced volumetric sweep efficiency, preventing the chemical slug from bypassing the oil. ucl.ac.uk

The performance of an ASP flood is a complex function of reservoir conditions (temperature, salinity, rock mineralogy) and the specific composition of the chemical slug. The concentration of each component, including the this compound, must be optimized for a given reservoir to achieve the desired ultra-low IFT and favorable mobility control.

Mechanisms of Residual Oil Mobilization via Interfacial Tension Reduction

The mobilization of residual oil from the porous media of a reservoir is fundamentally governed by the balance between viscous and capillary forces. This relationship is quantified by the dimensionless capillary number (Nc), which represents the ratio of viscous forces to capillary forces. A significant increase in the capillary number is required to mobilize the oil that is trapped by capillary forces after conventional waterflooding.

The injection of a surfactant like this compound is a primary method for increasing the capillary number. By adsorbing at the oil-water interface, surfactant molecules dramatically lower the interfacial tension (IFT). nih.govresearchgate.net This reduction in IFT directly decreases the capillary pressure, which is the force responsible for trapping oil droplets in the pore throats of the reservoir rock. When the IFT is lowered to ultra-low values, the viscous forces exerted by the flowing aqueous phase become dominant over the now-weakened capillary forces, leading to the deformation, mobilization, and banking of the previously trapped oil ganglia. This oil bank can then be propagated through the reservoir to production wells. researchgate.net

The effectiveness of IFT reduction is influenced by several factors including the surfactant's molecular structure, its concentration, the salinity of the brine, and the temperature of the reservoir. For instance, studies on related alkyl sulfates have shown that there is an optimal salinity at which the IFT is minimized, a concept central to the design of effective surfactant flooding operations. nih.gov

Parameter Typical Value Range for EOR Significance
Interfacial Tension (IFT) with Crude Oil< 0.01 mN/mEssential for mobilizing capillary-trapped oil by increasing the capillary number. dow.comgoogle.com
Critical Micelle Concentration (CMC)Varies with salinity and temperatureThe concentration at which surfactant molecules begin to form micelles, indicating the onset of significant IFT reduction.
Optimal SalinityReservoir-specificThe salinity at which the surfactant exhibits the lowest IFT, crucial for effective EOR design. nih.gov

Note: The values presented are representative for EOR surfactants and the specific performance of this compound may vary.

Role of Foam Stability in Displacement Efficiency

In gas-based EOR methods, such as CO₂ or nitrogen injection, poor sweep efficiency is a major challenge due to the low viscosity and density of the gas compared to the reservoir fluids. This leads to viscous fingering and gravity override, where the gas bypasses large portions of the reservoir. The in-situ generation of foam by co-injecting a surfactant solution, such as one containing this compound, with the gas can significantly mitigate these issues.

Foam consists of a dispersion of gas in a liquid, where the liquid phase is stabilized by surfactant films called lamellae. The presence of these lamellae dramatically increases the apparent viscosity of the gas phase, thereby reducing its mobility. This improved mobility control leads to a more uniform displacement front and better sweep efficiency, forcing the gas to contact and displace oil from previously unswept zones. ucl.ac.uk

The stability of the foam is a critical factor for its success in EOR. A stable foam can propagate deeper into the reservoir, providing mobility control over a larger area. Foam stability is influenced by several factors, including the surfactant type and concentration, reservoir temperature and pressure, the presence of oil, and the rock's porous structure. researchgate.net For instance, studies on sodium tetradecyl sulfate, a closely related compound, have investigated its foaming properties and the factors affecting its stability. google.com The half-life of the foam, which is the time it takes for half of the initial liquid to drain from the foam, is a common measure of its stability.

Parameter General Trend for C14 Alkyl Sulfates Impact on Displacement Efficiency
Foam Half-LifeIncreases with surfactant concentration (up to a point)Longer half-life indicates more stable foam, leading to better mobility control and improved sweep efficiency. ark-chem.co.jp
Foam VolumeDependent on surfactant structure and concentrationHigher foam volume can contribute to more effective gas blocking in high-permeability zones. researchgate.net
Oil ToleranceA critical factor for foam stability in the reservoirThe ability of the foam to remain stable in the presence of crude oil is essential for its effectiveness in EOR.

Note: The data presented is based on studies of related C14 alkyl sulfates and is intended to illustrate the principles of foam stability.

Emulsification and Dispersion in Industrial Formulations

The surface-active properties of this compound also make it a valuable component in a variety of industrial formulations where the stabilization of emulsions and the dispersion of solid particles are required.

Fundamental Principles of Emulsion Stabilization

Emulsions are mixtures of two immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of fine droplets. These systems are inherently unstable and will eventually separate over time. Emulsifiers, such as this compound, are added to stabilize these mixtures.

The stabilization of an emulsion by a surfactant occurs through several mechanisms:

Reduction of Interfacial Tension: The surfactant molecules adsorb at the oil-water interface, reducing the interfacial tension and the free energy of the system. This makes the formation of smaller droplets, and thus a larger interfacial area, more energetically favorable.

Formation of a Protective Barrier: The adsorbed surfactant molecules form a film around the dispersed droplets. This film acts as a physical barrier, preventing the droplets from coalescing when they collide.

Electrostatic Repulsion: For ionic surfactants like this compound, the hydrophilic head groups carry a charge. This creates a repulsive electrostatic force between droplets with like charges, further preventing their aggregation and coalescence.

Steric Hindrance: The bulky structure of the surfactant molecules at the interface can create a steric barrier that physically keeps the droplets apart.

Triethanolamine itself is often used in combination with fatty acids to form soaps that act as emulsifying agents, typically creating stable oil-in-water emulsions. The choice of surfactant and its concentration are critical for achieving the desired droplet size and long-term stability of the emulsion.

Role in Pigment Dispersion and Coating Uniformity

In the manufacturing of paints, inks, and other coatings, it is crucial to have a uniform and stable dispersion of solid pigment particles within a liquid vehicle. Agglomerates of pigment particles can lead to poor color development, reduced gloss, and defects in the final coating film.

Dispersing agents are used to break down these agglomerates and to stabilize the individual pigment particles. Triethanolamine and its derivatives can function as effective dispersing agents. nih.gov The mechanism of pigment dispersion by a surfactant like this compound involves several steps:

Wetting: The surfactant lowers the surface tension between the liquid vehicle and the solid pigment particles, allowing the liquid to effectively wet the surface of the pigment.

Deagglomeration: During the grinding or milling process, the mechanical energy breaks down the pigment agglomerates. The presence of the surfactant facilitates this process by penetrating into the interstices of the agglomerates.

Stabilization: The surfactant molecules adsorb onto the surface of the individual pigment particles. The hydrophobic tails of the surfactant anchor to the pigment surface, while the hydrophilic triethanolamine head groups extend into the liquid vehicle. This creates a stabilizing layer around each particle, preventing them from re-agglomerating through electrostatic and/or steric repulsion.

Emerging Applications in Nanotechnology

The unique molecular structure of this compound, possessing both a charged, hydrophilic headgroup and a long, hydrophobic tail, makes it a valuable tool in the burgeoning field of nanotechnology. Its function as a surfactant is pivotal in the controlled synthesis and stabilization of nanoscale materials.

Surfactant-Mediated Synthesis of Nanoparticles

This compound and its core component, triethanolamine (TEA), play a significant role as both a stabilizing and, in some cases, a reducing agent in the bottom-up synthesis of metallic and semiconductor nanoparticles. The triethanolamine moiety is particularly effective in controlling nanoparticle growth and preventing aggregation.

In a typical synthesis, the surfactant molecules form micelles in a solution containing precursor metal salts. The triethanolamine headgroups can coordinate with the metal ions, localizing them within the micellar structures. During the reduction of these metal ions to form nanoparticles, the surfactant molecules adsorb onto the nascent particle surface. The long tetradecyl sulfate chains then extend into the solvent, providing a steric barrier, while the charged sulfate groups create electrostatic repulsion between particles. This dual mechanism is highly effective at preventing the nanoparticles from clumping together, which is crucial for controlling their size, shape, and ultimate properties.

Research has demonstrated the efficacy of the triethanolamine (TEOA) component in this role. For instance, in the one-step hydrothermal synthesis of platinum nanoparticles (PtNPs), TEOA acts as both the reducing agent and the stabilizer. nih.gov This process yields monodisperse, spherical PtNPs with an average diameter as small as 2.2 nm. nih.gov Similarly, TEOA has been used as a capping agent in the solvothermal synthesis of cadmium sulfide (B99878) (CdS) nanocrystals, resulting in uniform spherical clusters. researchgate.net The presence of TEOA was shown to be critical in producing smaller, more uniform nanoparticles compared to syntheses conducted without it. researchgate.net These examples highlight the fundamental role of the triethanolamine group, which is leveraged in the complete this compound molecule for advanced nanoparticle synthesis.

Table 1: Research Findings on Triethanolamine (TEOA)-Mediated Nanoparticle Synthesis This table is interactive. Click on the headers to sort the data.

Nanoparticle Synthesis Method Role of TEOA Key Finding Average Particle Size
Platinum (PtNPs) One-step hydrothermal Reductant & Stabilizer Produced uniform, monodisperse nanoparticles with high catalytic performance. nih.gov ~2.2 nm nih.gov
Cadmium Sulphide (CdS) Solvothermal Capping Agent Resulted in smaller, more uniform spherical clusters compared to synthesis without TEOA. researchgate.net 5-10 nm researchgate.net

Stabilization of Nanoemulsions for Advanced Materials

Nanoemulsions are dispersions of two immiscible liquids, such as oil and water, with droplet sizes typically in the range of 20-200 nm. Their stability against coalescence and creaming is paramount for their application in advanced materials, pharmaceuticals, and food science. This compound, as an anionic surfactant, is highly effective at stabilizing oil-in-water (O/W) nanoemulsions.

The stabilization mechanism relies on the fundamental principles of interfacial physics. When added to an oil and water mixture, the amphiphilic surfactant molecules migrate to the oil-water interface. The hydrophobic tetradecyl tails penetrate the oil droplets, while the hydrophilic triethanolamine sulfate heads remain in the continuous aqueous phase. This orientation achieves two critical stabilization effects:

Reduction of Interfacial Tension: The presence of the surfactant layer at the interface lowers the energetic penalty of contact between oil and water, facilitating the formation of very small droplets with a high surface area-to-volume ratio.

Formation of a Repulsive Barrier: The anionic sulfate groups on the surface of each oil droplet create a net negative charge. This leads to strong electrostatic repulsion (Coulombic repulsion) between the droplets, preventing them from approaching one another and coalescing. The layer of hydrated triethanolamine groups and alkyl chains also provides a steric hindrance effect.

Studies on similar systems highlight the importance of synergistic effects between surfactants and other components to enhance stability, particularly against environmental stresses like temperature cycles. mdpi.com The robust repulsive forces generated by an ionic surfactant like this compound are key to creating kinetically stable nanoemulsions that can be stored for extended periods and used in the formulation of advanced materials like polymer composites, coatings, and drug delivery systems. mdpi.comnih.gov

Other Industrial and Research Applications

Beyond nanotechnology, the fundamental surfactant properties of this compound lend themselves to a wide array of industrial and research applications, primarily centered on its ability to modify the behavior of liquids and particles.

Wetting Agent Principles

Wetting is the ability of a liquid to maintain contact with a solid surface. In many industrial processes, such as textile manufacturing, agriculture, and the formulation of paints and coatings, it is essential to ensure that aqueous solutions spread evenly over surfaces rather than beading up. This compound functions as an effective wetting agent by reducing the surface tension of water.

The principle is governed by the Young equation, which relates the contact angle of a liquid droplet on a solid surface to the interfacial tensions between the solid, liquid, and vapor phases. A lower contact angle signifies better wetting. Surfactants like this compound lower the liquid-vapor surface tension. When a solution containing the surfactant is applied to a solid, the surfactant molecules adsorb at the solid-liquid interface, reducing the interfacial tension and allowing the liquid to spread out over a larger area, thus achieving thorough wetting. This high penetration property is a noted feature of closely related surfactants. psgraw.com

Dispersing Agent Principles

In many formulations, it is necessary to suspend solid particles uniformly within a liquid medium without them settling or clumping. This compound acts as a dispersing agent through mechanisms similar to those involved in nanoparticle stabilization.

When solid particles are introduced into a liquid containing the surfactant, the hydrophobic tetradecyl tails adsorb onto the surface of the particles, which are often non-polar. The hydrophilic, anionic sulfate heads then project out into the liquid. This process imparts a strong negative surface charge to all the particles. The resulting electrostatic repulsion between the like-charged particles overcomes the attractive van der Waals forces that would otherwise cause them to agglomerate and fall out of suspension. This creates a stable, homogeneous dispersion. This principle is widely used in the formulation of pigments, inks, pesticides, and cement additives, where triethanolamine is a known component in manufacturing such agents. nih.govresearchgate.net

Role in Textile Processing (Dye and Finish Adherence)

In the textile industry, this compound and its components are utilized to improve the efficiency and quality of dyeing and finishing processes. psgraw.com Its role is multifaceted, combining its properties as a wetting agent, dispersant, and chemical facilitator.

During dyeing, the fabric must be thoroughly wetted to ensure uniform color application. As a wetting agent, the surfactant allows the aqueous dye solution to penetrate the fiber bundles quickly and evenly. Furthermore, many dyes have low solubility in water and exist as fine dispersions. This compound acts as a dispersing agent, keeping the dye particles suspended and preventing them from aggregating, which would cause spotting and uneven color. psgraw.com

Research has specifically shown that the triethanolamine (TEA) component can enhance dye uptake in direct dyeing of cotton fabric. juniperpublishers.com It is proposed that TEA increases the swellability of the cellulose (B213188) fibers, making the polymer structure more accessible to dye molecules. juniperpublishers.com This leads to a better color yield and fixation, even at lower temperatures compared to conventional methods using inorganic alkalis. juniperpublishers.com In finishing applications, related compounds like triethanolamine trisulphate have been synthesized and used as crosslinking agents to impart easy-care and wrinkle-resistant properties to cotton fabrics. researchgate.net The surfactant properties of this compound ensure uniform application of these finishes, leading to consistent performance across the material.

Table 2: Effect of Triethanolamine (TEA) on Cotton Dyeing This table is interactive. Click on the headers to sort the data.

Method Agent Concentration Dyeing Temperature Result
Conventional 0% TEA (with Sodium Carbonate) 90°C Standard Color Yield
TEA Method 1% TEA 50°C Comparable color yield to conventional method at higher temp. juniperpublishers.com
TEA Method 2% TEA 50°C Higher color yield than conventional method. juniperpublishers.com

Future Directions and Interdisciplinary Research

Development of Predictive Models for Surfactant Behavior

The future of surfactant development is intrinsically linked to the ability to predict the behavior of molecules like Triethanolamine (B1662121) tetradecyl sulfate (B86663) under various conditions. Predictive models are crucial for understanding and optimizing surfactant performance in complex systems. Research into analogous surfactants provides a roadmap for this development. For instance, studies on the cationic surfactant tetradecyltrimethylammonium bromide (TTAB) have demonstrated how temperature affects the internal structure and dynamics of surfactant aggregates. nih.gov By observing changes in the alkyl chain carbons via ¹³C chemical shifts, researchers can model the increase in conformational disorder with temperature, both in micelles and when adsorbed on surfaces. nih.gov

Similarly, predictive models can be applied to mixtures. By applying regular solution theory to mixtures of fatty acids, which are precursors to surfactants, it is possible to estimate activity coefficients and predict mixing tendencies. researchgate.net This approach allows for the calculation of the partial molar enthalpy of mixing, providing insight into the interactions between different components. researchgate.net For Triethanolamine tetradecyl sulfate, such models could predict its micellization behavior, adsorption characteristics on various substrates, and interaction with other formulation ingredients, thereby accelerating product development and reducing reliance on empirical testing.

Integration of In Silico and Experimental Methodologies

Combining computational (in silico) studies with laboratory (experimental) work offers a powerful synergy for understanding surfactant systems. Experimental techniques provide real-world data, while computational models can elucidate the underlying molecular mechanisms that are difficult to observe directly.

A prime example of this integration is the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study the thermotropic behavior of surfactants. nih.gov In studies of TTAB, NMR data revealed that the number of gauche conformers in the alkyl chain increases with temperature, indicating greater disorder. nih.gov It was found that adsorbed TTAB shows a significant increase in conformational changes above 50°C. nih.gov This type of experimental data is invaluable for validating and refining molecular dynamics simulations. For this compound, an integrated approach could involve:

Experimental Analysis : Using techniques like NMR to determine conformational changes and critical micelle concentration under different temperatures and solvent conditions.

In Silico Simulation : Employing molecular dynamics to simulate the self-assembly of surfactant molecules, the structure of micelles, and the arrangement of molecules at an oil-water or air-water interface.

This dual approach provides a more complete picture, where experimental results anchor the simulations in reality, and simulations offer a detailed view of molecular interactions.

Exploration of Sustainable Synthesis Routes

The chemical industry's shift towards green chemistry necessitates the development of sustainable synthesis pathways for surfactants. The synthesis of this compound involves the reaction of a tetradecyl sulfate source with triethanolamine. Traditionally, alkyl sulfates are produced by reacting an alcohol with potent sulfating agents. mdpi.com A greener approach focuses on the sustainability of the precursors.

The synthesis of the parent molecule, triethanolamine (TEA), is typically achieved through the ammonolysis of ethylene (B1197577) oxide. ci.guide Research into improving the selectivity and efficiency of this process is ongoing. researchgate.net For the alkyl component, sustainable routes would involve using tetradecanol (B45765) derived from renewable bio-based sources, such as coconut or palm kernel oil, which are rich in the C14 fatty acid, myristic acid.

An alternative approach involves modifying an existing surfactant. For example, a derivative of Sodium Dodecyl Sulfate (a C12 analogue) has been synthesized by reacting it with triethanolamine. researchgate.net This method could potentially be adapted for a C14 version, offering a pathway to modify widely available surfactants. The key components and their roles in such a synthesis are outlined below.

ComponentRole in Synthesis
Tetradecanol (from renewable source) Provides the hydrophobic C14 alkyl chain.
Sulfating Agent (e.g., SO₃) Reacts with the alcohol to form the sulfate ester.
Triethanolamine (TEA) Acts as the neutralizing agent and counter-ion, influencing solubility and performance. psgraw.com

Advanced Characterization of Dynamic Interfacial Phenomena

The primary function of a surfactant is to act at interfaces, and understanding its dynamic behavior is critical. Advanced microfluidic tools are now enabling researchers to probe interfacial phenomena at relevant time scales, moving beyond equilibrium measurements. wur.nl

When a surfactant like this compound is used to create an emulsion, a sequence of events occurs: diffusion of the surfactant to the newly created interface, adsorption, and reduction of interfacial tension. wur.nl The speed of these processes relative to the droplet formation time determines the final emulsion properties. wur.nl

Key dynamic phenomena that can be characterized with advanced methods include:

Dynamic Interfacial Tension : Measuring how quickly the surfactant can lower the tension between two immiscible fluids. This is crucial in processes like emulsification and foaming.

Coalescence : Investigating the three sub-processes of droplet collision, film drainage, and film rupture. wur.nl The surfactant's ability to create a mobile or immobile interface influences the rate of film drainage, a phenomenon known as the Marangoni effect, which can suppress coalescence. wur.nl

Interfacial Rheology : Characterizing the formation of an interfacial network, which impacts the stability of foams and emulsions. wur.nl

Techniques like drop tensiometry, microfluidic coalescence cells, and interfacial shear rheometry provide quantitative data on these dynamic processes, offering a deeper understanding of how this compound would perform in real-world applications. For instance, the surface tension of a synthesized triethanolamine derivative of sodium dodecyl sulfate was found to be significantly lower than the parent surfactant, a key parameter for its intended application in enhanced oil recovery. researchgate.net

Advanced Characterization TechniquePurposeRelevant Phenomenon
Microfluidics To investigate the formation and stability of individual droplets/bubbles in real-time. wur.nlDroplet Formation, Coalescence
Rheo-chip To capture both dynamic interfacial tension and the early stages of interfacial network formation. wur.nlInterfacial Rheology, Dynamic Surface Tension
Coalescence Cell To distinguish different stages of a single coalescence event and track multiple events. wur.nlFilm Drainage, Film Rupture

By focusing on these future research directions, the scientific community can unlock the full potential of surfactants like this compound, driving innovation in a more predictable, sustainable, and fundamentally understood manner.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing triethanolamine tetradecyl sulfate with high purity for experimental use?

  • Methodological Answer : Synthesis should follow controlled esterification of tetradecyl sulfuric acid with triethanolamine under inert conditions. Purification via vacuum distillation or recrystallization is critical to minimize residual amines. Analytical validation using HPLC (with UV detection at 210 nm) and titration methods ensures purity >98%, as per EU regulatory thresholds for secondary amines (<0.5%) and nitrosamines (<50 µg/kg) .

Q. How should researchers assess the pH-dependent stability of this compound in aqueous solutions, considering its alkaline nature?

  • Methodological Answer : Conduct accelerated stability studies by preparing buffered solutions across pH 7–11 (e.g., triethanolamine hydrochloride buffer at pH 7.6 ). Monitor decomposition via ion chromatography for sulfate ions and gas chromatography for volatile byproducts (e.g., nitrogen oxides). Kinetic modeling of degradation rates at 25°C and 40°C provides shelf-life predictions .

Q. What analytical techniques are most effective for quantifying residual secondary amines and nitrosamines in this compound formulations?

  • Methodological Answer : Use LC-MS/MS with a C18 column and MRM mode for nitrosamines (LOQ: 1 µg/kg). Secondary amines (e.g., diethanolamine) can be quantified via derivatization with dansyl chloride followed by fluorescence detection. Cross-validate results with ion-pair chromatography to address matrix interference .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported dermal absorption rates of this compound across different exposure models?

  • Methodological Answer : Employ comparative permeation studies using Franz diffusion cells with human epidermis vs. synthetic membranes. Control variables include pH (9–11), exposure duration (1–24 hrs), and surfactant concentration (0.1–2.5%). Use radiolabeled tracers (e.g., ¹⁴C-labeled compound) to quantify systemic absorption vs. epidermal retention. Meta-analysis of existing data should account for membrane type and receptor fluid composition .

Q. What advanced spectroscopic methods are optimal for characterizing decomposition products of this compound under thermal stress?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., CO, SO₂). For non-volatile residues, use high-resolution NMR (¹H/¹³C) to detect sulfonic acid derivatives. Quantify degradation pathways via Arrhenius plots derived from isothermal studies at 100–200°C .

Q. What statistical approaches should be employed to validate the reliability of surfactant interaction data obtained from mixed micelle systems containing this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to surface tension and dynamic light scattering (DLS) datasets. Use bootstrapping to assess confidence intervals for critical micelle concentration (CMC) measurements. For contradictory results, Bayesian hierarchical modeling can integrate prior data from structurally similar surfactants (e.g., sodium tetradecyl sulfate ) to refine parameter estimates .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in cytotoxicity assays of this compound across cell lines (e.g., HaCaT vs. HEK293)?

  • Methodological Answer : Standardize assay conditions by pre-equilibrating media to pH 7.4–7.6 to mitigate alkaline-driven membrane damage. Compare dose-response curves using Hill equation modeling. Include positive controls (e.g., SDS) and validate via impedance-based real-time cell analysis (RTCA) to distinguish surfactant-specific effects from pH artifacts .

Experimental Design for Mechanistic Studies

Q. What in vitro models are suitable for studying the interaction of this compound with lipid bilayers?

  • Methodological Answer : Use Langmuir-Blodgett troughs to monitor surfactant insertion into DPPC monolayers. Complement with fluorescence anisotropy using Laurdan probes to assess membrane fluidity changes. For bilayer disruption studies, employ quartz crystal microbalance (QCM) with dissipation monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.